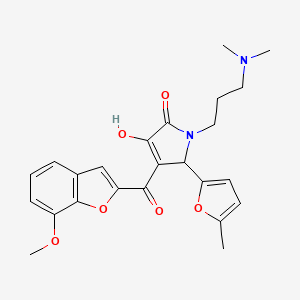
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one , identified by its CAS number 623536-32-3 , is a complex organic molecule notable for its potential therapeutic applications. Its structure features multiple functional groups, including a dimethylamino group, a hydroxy group, and a methoxybenzofuran moiety, which are believed to contribute to its biological activity.
The molecular formula of the compound is C26H28N2O5 , with a molecular weight of approximately 448.519 g/mol . The presence of various functional groups enhances its reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry.
Research indicates that this compound may exert its biological effects primarily through interactions with serotonin receptors . These interactions can modulate neurotransmitter systems involved in mood regulation, suggesting potential applications in treating mood disorders and other neurological conditions.
Antidepressant Potential
Studies have shown that compounds structurally similar to this pyrrolone can exhibit antidepressant-like effects . The interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors , is crucial for mood modulation. This suggests that the compound may have therapeutic potential for conditions such as depression and anxiety disorders .
Neuroprotective Effects
Preliminary research also suggests that this compound may possess neuroprotective properties . By modulating neurotransmitter levels and receptor activity, it could protect neurons from degeneration and improve cognitive function in neurodegenerative diseases .
Case Studies and Experimental Data
- In Vitro Studies : Cell culture experiments have demonstrated that the compound can significantly increase serotonin levels in neuronal cultures, indicating its potential as a serotonergic agent.
- Animal Models : In rodent models of depression, administration of this compound resulted in reduced despair behavior in forced swim tests, supporting its antidepressant-like efficacy.
- Mechanistic Studies : Further investigations using receptor binding assays revealed that the compound has a high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | C26H28N2O5 | 448.519 g/mol | Antidepressant |
| Compound B | C23H27N3O4 | 409.5 g/mol | Neuroprotective |
| Compound C | C29H30N2O5 | 486.57 g/mol | Serotonin Receptor Modulator |
属性
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-14-9-10-16(31-14)20-19(22(28)24(29)26(20)12-6-11-25(2)3)21(27)18-13-15-7-5-8-17(30-4)23(15)32-18/h5,7-10,13,20,28H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRKWIBDBGZGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














